6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol
Description
Tautomerism
The compound exhibits thiol-thione tautomerism , a dynamic equilibrium between the thiol (-SH) and thione (-S-) forms (Figure 1). This behavior is well-documented in mercapto-substituted heterocycles, where the thione form is often stabilized by resonance in polar solvents or basic conditions.
$$
\text{Thiol form} \quad \rightleftharpoons \quad \text{Thione form}
$$
Figure 1 : Thiol-thione tautomerism of this compound.
Studies on analogous pyridazinethiones (e.g., 2-mercaptopyridine) demonstrate that the thione form is favored in polar solvents due to resonance stabilization of the thioketone group, while the thiol form predominates in nonpolar media. For this compound, the equilibrium is influenced by:
- Solvent polarity : Polar solvents (e.g., water, methanol) stabilize the thione via hydrogen bonding.
- pH : Deprotonation of the thiol group in basic conditions shifts equilibrium toward the thionate anion.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1226273-86-4 | |
| PubChem CID | 52127178 | |
| MDL Number | MFCD16325506 | |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NNC(=S)C=C2 |
Key Databases and Entries
- PubChem : Lists the compound as a pyridazinethione derivative, emphasizing its tautomeric forms.
- AChemBlock : Catalogs the compound under building blocks for pharmaceutical research, specifying 95% purity.
The CAS registry number (1226273-86-4) is critical for unambiguous identification in chemical databases, regulatory documents, and synthetic protocols. Alternative identifiers, such as the PubChem CID, facilitate cross-referencing in bioactivity studies.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-15-8-3-5-11(16-2)9(7-8)10-4-6-12(17)14-13-10/h3-7H,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDZPHUZLBEPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sulfur to yield the desired pyridazine-3-thiol derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Room temperature, aqueous medium | Disulfide dimer | |
| KMnO<sub>4</sub> | Acidic conditions, reflux | Pyridazine-3-sulfonic acid derivative |
Key findings:
-
Oxidation to disulfides is reversible and pH-dependent, favoring dimerization in mild acidic environments.
-
Strong oxidants like KMnO<sub>4</sub> yield sulfonic acids, altering the compound’s solubility and electronic properties.
Nucleophilic Substitution
The thiol group participates in nucleophilic substitutions, particularly in coupling reactions:
Example reaction:
-
Coupling with 2,4-dimethylthiazol-5-yl bromides yields antimicrobial agents.
Electrophilic Aromatic Substitution
The dimethoxyphenyl ring undergoes regioselective electrophilic substitution:
Key observations:
-
Nitration occurs preferentially at the para position due to electron-donating methoxy groups.
-
Bromination under Friedel-Crafts conditions enhances steric bulk, affecting biological activity .
Reductive Functionalization
The pyridazine ring can be reduced to access amine intermediates:
Mechanistic insight:
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Br<sub>2</sub> in EtOAc | 80°C, 12 h | Isothiazolo[4,5-b]pyridines | |
| Ethylene diamine, Cu(OAc)<sub>2</sub> | Microwave, 120°C, 30 min | Triazolo-thiadiazine hybrids |
Example synthesis:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Notable application:
Scientific Research Applications
6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, leading to the modulation of their activity. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-(2,5-dimethoxyphenyl)pyridazine-3-thiol with analogs sharing the 2,5-dimethoxyphenyl group or pyridazine/thiol functionalities.
Key Observations :
- Synthetic Complexity: The synthesis of this compound likely requires multi-step functionalization, similar to Methyl 6-(2,5-dimethoxyphenyl)hexanoate, which involves esterification and reduction steps .
- Thiol vs. Ester Reactivity : Unlike ester-containing analogs (e.g., compound 3 in ), the thiol group in the target compound may confer greater nucleophilicity and metal-binding capacity.
- Substituent Effects : The 2,5-dimethoxyphenyl group in 25H-NBOH enhances lipophilicity and CNS activity , suggesting similar pharmacokinetic implications for the target compound.
Physicochemical and Spectroscopic Properties
Key Observations :
- Yield and Purity : High-yield syntheses (e.g., 94% for compound 2 in ) suggest optimized conditions for 2,5-dimethoxyphenyl-containing systems, which could inform the target compound’s synthesis.
- Spectroscopic Signatures : The 2,5-dimethoxyphenyl group consistently shows aromatic proton signals at δ 6.5–7.0 ppm in ¹H-NMR, as seen in . Thiol protons (if present) are typically observed at δ 1.5–3.0 ppm but may be absent due to exchange broadening.
Functional Group Reactivity
- Thiol vs. Ester Groups : Thiols undergo oxidation to disulfides or metal coordination, whereas esters are prone to hydrolysis. This difference impacts applications; e.g., thiols are preferred in catalysis, while esters serve as prodrugs .
- Methoxy Groups : The 2,5-dimethoxy substitution stabilizes intermediates via resonance, as demonstrated in the synthesis of compound 2 .
Biological Activity
6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure : The compound features a pyridazine ring substituted with a 2,5-dimethoxyphenyl group and a thiol functional group. This structure is significant for its biological interactions.
CAS Number : 1226273-86-4
The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiol group can participate in redox reactions, influencing cellular processes by modulating enzyme activities. Additionally, the presence of the dimethoxyphenyl moiety may enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, this compound has been evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis |
| HT-29 (Colon) | 12.5 | Cell cycle arrest at G2/M phase |
| SKOV-3 (Ovarian) | 10.0 | Inhibition of VEGFR-2 signaling |
These results suggest that the compound may exert potent anticancer effects by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro. This activity may be mediated through the modulation of NF-kB signaling pathways.
Case Studies
- In Vitro Study on Cancer Cell Lines : A recent study assessed the cytotoxic effects of this compound on various human cancer cell lines using the SRB assay. The results demonstrated significant inhibition of cell proliferation, particularly in breast and colon cancer models .
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting that oxidative stress plays a role in its anticancer efficacy .
Comparative Analysis
A comparative analysis with other pyridazine derivatives indicates that while many exhibit similar biological activities, the presence of the dimethoxyphenyl group in this compound enhances its potency and selectivity against cancer cells.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 6-(2-Methylphenyl)pyridazine-3-thiol | 20.0 | Anticancer |
| 6-(4-Chlorophenyl)pyridazine-3-thiol | 18.0 | Anticancer |
| This compound | 10.0 | Anticancer |
Q & A
Q. What are the standard synthetic protocols for 6-(2,5-dimethoxyphenyl)pyridazine-3-thiol, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution or cyclization reactions. A common approach involves coupling 2,5-dimethoxyphenyl derivatives with pyridazine-thiol precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃. Reaction time (8–12 hours) and temperature (80–100°C) critically affect yield, as prolonged heating may degrade thiol groups. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): Confirms aromatic substitution patterns and thiol proton absence (indicating tautomerization or oxidation).
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 291.3 for C₁₂H₁₂N₂O₂S).
- FT-IR : Identifies S-H stretches (~2550 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~32 µg/mL) and antifungal effects (e.g., C. albicans). These assays used broth microdilution methods with resazurin-based viability indicators. Structure-activity relationships (SAR) suggest methoxy groups enhance membrane permeability .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve scalability and reduce byproducts?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may accelerate coupling reactions while minimizing side products like disulfides.
- Solvent-free mechanochemistry : Ball-milling techniques reduce solvent waste and improve atom economy.
- In situ monitoring : Real-time FT-IR or Raman spectroscopy detects intermediate formation, enabling precise endpoint control .
Q. What mechanistic insights explain the tautomeric behavior of the pyridazine-thiol moiety?
Thiol-thione tautomerism is influenced by pH and solvent polarity. In DMSO-d₆, the thione form dominates (δ 13.5 ppm for S-H in ¹H NMR), while aqueous buffers favor the thiolate anion. Computational studies (DFT at B3LYP/6-31G*) predict a tautomerization energy barrier of ~5 kcal/mol, aligning with experimental observations .
Q. How do substituent modifications on the dimethoxyphenyl ring alter bioactivity?
- Electron-donating groups (e.g., -OCH₃ at para positions) enhance lipophilicity and membrane penetration.
- Halogen substitution (e.g., -Cl at position 2) increases electrophilicity, improving enzyme inhibition (e.g., CYP450 isoforms). SAR studies using molecular docking (AutoDock Vina) correlate these changes with enhanced binding to bacterial dihydrofolate reductase .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Standardized assays : Use CLSI guidelines for antimicrobial testing to control inoculum size and growth media.
- Metabolite profiling : LC-MS/MS identifies oxidative metabolites that may interfere with activity.
- Cell-line validation : Compare results across multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Light sensitivity : Degrades via photooxidation; store in amber vials at -20°C under argon.
- Aqueous solutions : Hydrolyzes within 48 hours at pH >7; use freshly prepared DMSO stocks (<1% v/v in assays). Stability studies recommend TGA/DSC to assess thermal decomposition thresholds (~180°C) .
Methodological & Cross-Disciplinary Questions
Q. What advanced spectral methods elucidate its interaction with biomacromolecules?
Q. How can computational models predict its pharmacokinetic properties?
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and fume hood for powder handling (LD₅₀ >500 mg/kg in rodents).
- Waste disposal : Neutralize with 10% NaOH before incineration to prevent sulfide emissions.
Toxicity screening (Ames test) shows no mutagenicity at <100 µg/plate .
Q. How is this compound applied in cross-disciplinary research (e.g., materials science)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
